1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one is an organic compound characterized by a phenolic structure with a long aliphatic chain. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring both hydrophilic and hydrophobic components, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one typically involves the reaction of 3-chloro-2,6-dihydroxybenzaldehyde with octadecanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, while the long aliphatic chain can interact with lipid membranes. These interactions can influence cellular processes and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
1-(3-Chloro-2,6-dihydroxyphenyl)ethanone: Shorter aliphatic chain, resulting in different physical and chemical properties.
Uniqueness: 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one is unique due to its specific combination of a phenolic ring with a long aliphatic chain, providing a balance of hydrophilic and hydrophobic characteristics. This makes it versatile for various applications, particularly in fields requiring amphiphilic molecules.
Properties
CAS No. |
921758-92-1 |
---|---|
Molecular Formula |
C24H39ClO3 |
Molecular Weight |
411.0 g/mol |
IUPAC Name |
1-(3-chloro-2,6-dihydroxyphenyl)octadecan-1-one |
InChI |
InChI=1S/C24H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(26)23-22(27)19-18-20(25)24(23)28/h18-19,27-28H,2-17H2,1H3 |
InChI Key |
JHGPOESNDSGDAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.